molecular formula C21H17F3N4O2S2 B2862611 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392300-26-4

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2862611
CAS RN: 392300-26-4
M. Wt: 478.51
InChI Key: SQAQMZURMOJNGI-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F3N4O2S2 and its molecular weight is 478.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities : A study reported the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds demonstrated psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They showed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action (Zablotskaya et al., 2013).

  • Hg2+-Selective Fluorescence Enhancing Properties : Research on a thioamide derivative of 8-hydroxyquinoline-benzothiazole prepared for its fluorogenic chemodosimetric behaviors toward transition-metal ions revealed highly Hg2+-selective fluorescence enhancing properties in aqueous solution (Song et al., 2006).

  • Adenosine Receptor Antagonists : Novel classes of heterocyclic compounds as adenosine antagonists were developed based on a template approach. Thiazole or thiadiazole derivatives were among the most promising, leading to the discovery of potent and selective adenosine receptor antagonists (van Muijlwijk-Koezen et al., 2001).

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and investigated for their biological activities. These compounds showed significant DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens. Some compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential in chemotherapy (Gür et al., 2020).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S2/c22-21(23,24)15-8-3-6-14(11-15)18(30)25-19-26-27-20(32-19)31-12-17(29)28-10-4-7-13-5-1-2-9-16(13)28/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAQMZURMOJNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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